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Compound of Interest

Compound Name: 6-Bromomethyl-2-cyanopyridine

Cat. No.: B022390

An In-depth Technical Guide to the FT-IR Spectrum of 6-Bromomethyl-2-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR)
spectrum of 6-bromomethyl-2-cyanopyridine. Due to the limited availability of a publicly
accessible, fully assigned experimental spectrum, this guide presents a reliable interpretation
based on the characteristic frequencies of its constituent functional groups and data from
structurally analogous molecules.[1] This information is critical for the verification and
characterization of this important synthetic intermediate in drug discovery and development.[2]

Molecular Structure and Functional Groups

6-Bromomethyl-2-cyanopyridine is a versatile bifunctional molecule featuring a pyridine ring
substituted at the 2-position with a cyano group (-C=N) and at the 6-position with a
bromomethyl group (-CH2Br).[2] These functional groups give rise to characteristic absorption
bands in the infrared spectrum, allowing for its structural confirmation.

Predicted FT-IR Spectral Data

The following table summarizes the predicted infrared absorption bands for 6-bromomethyl-2-
cyanopyridine. The predictions are derived from established correlation charts and spectral
data of similar pyridine and nitrile compounds.[1][3][4]
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Wavenumber (cm~?) Intensity Vibrational Assignment

Aromatic C-H stretching

3100 - 3000 Medium o
(pyridine ring)[3][5]
i Asymmetric CH2 stretching
2970 - 2950 Medium
(bromomethyl group)
Symmetric CH: stretching
2880 - 2860 Medium
(bromomethyl group)
C=N stretching (nitrile group)
2240 - 2220 Strong, Sharp
[1][6]
i C=C stretching (in-ring,
1600 - 1585 Medium )
aromatic)[3][7]
) C=C and C=N stretching (in-
1500 - 1400 Medium ) )
ring, aromatic)[3][7]
) CHz scissoring (bending)
~1450 Medium
(bromomethyl group)
CH2 wagging (bendin
~1250 Medium 2 wagging ( 9
(bromomethyl group)
~1100 Medium C-Br stretching[1]
C-H out-of-plane bending
900 - 675 Strong

("oop")[1]

Interpretation of the FT-IR Spectrum

A detailed analysis of the different regions of the FT-IR spectrum is crucial for the structural
elucidation of 6-bromomethyl-2-cyanopyridine.

e The Functional Group Region (4000-1500 cm™2):

o Aromatic C-H Stretching: The region between 3100-3000 cm~! is characteristic of the C-H
stretching vibrations of the pyridine ring.[3][5]
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o Aliphatic C-H Stretching: The bands corresponding to the asymmetric and symmetric
stretching of the C-H bonds in the bromomethyl (-CH2Br) group are expected to appear in
the 2970-2860 cm~! range.

o Nitrile (C=N) Stretching: A strong and sharp absorption band between 2240 and 2220
cm~1is a highly diagnostic peak for the cyano group.[1][6] Its presence is a key indicator
for the confirmation of the molecule.

e The Fingerprint Region (1500-400 cm™1):

o

Pyridine Ring Vibrations: The absorptions for the C=C and C=N stretching vibrations within
the pyridine ring typically appear in the 1600-1400 cm~* range.[3][7]

o Bromomethyl Group Bending: The bending vibrations (scissoring and wagging) of the -
CHz2- group are expected in the fingerprint region, around 1450 cm~* and 1250 cm™1,
respectively.

o C-Br Stretching: The stretching vibration of the carbon-bromine bond is anticipated to be
observed around 1100 cm~2.[1]

o Qut-of-Plane Bending: Strong absorptions due to the out-of-plane bending of the aromatic
C-H bonds are expected in the 900-675 cm~! range and are characteristic of the
substitution pattern of the pyridine ring.[1]

Experimental Protocols

The following protocols describe the standard procedures for obtaining the FT-IR spectrum of a
solid sample like 6-bromomethyl-2-cyanopyridine.

Sample Preparation (KBr Pellet Technique)

This is a common method for obtaining high-quality FT-IR spectra of solid samples.[6]
Materials:
e 6-Bromomethyl-2-cyanopyridine (1-2 mg)

e FT-IR grade Potassium Bromide (KBr), dried (150-200 mg)
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e Agate mortar and pestle

o Pellet press with die

Procedure:

Gently grind the KBr in the agate mortar to a fine powder.
» Add the solid 6-bromomethyl-2-cyanopyridine to the KBr in the mortar.

e Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is
obtained.

o Transfer the powder to the pellet die.

e Press the powder under high pressure (typically 8-10 tons) for several minutes to form a
transparent or translucent pellet.

o Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR
spectrometer.[6]

FT-IR Data Acquisition

Instrumentation:

o Amodern FT-IR spectrometer (e.g., Thermo Fisher Nicolet iS50, PerkinElmer Spectrum Two,
Agilent Cary 630).[6]

Procedure:

o Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric water
and CO: interference.[6]

e Acquire a background spectrum with an empty sample compartment.

e Place the prepared KBr pellet containing the sample in the spectrometer's sample
compartment.
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e Acquire the sample spectrum over the desired range (typically 4000-400 cm~1). Co-add
multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[1]

o Perform data processing using the spectrometer's software, which may include baseline
correction and peak picking.

e Analyze the resulting spectrum by assigning the observed absorption bands to the
corresponding molecular vibrations based on the data in the table above and established
correlation charts.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for the FT-IR
analysis of 6-bromomethyl-2-cyanopyridine.

Caption: Molecular structure with key functional groups.
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Sample Preparation

Start with solid sample

. | (6-Bromomethyl-2-cyanopyridine) | -
Mix with KBr
Press into pellet

|
Place in Spectrometer
|

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b022390?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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